molecular formula C8H12N4 B3259353 [Bis(dimethylamino)methylene]malononitrile CAS No. 31774-36-4

[Bis(dimethylamino)methylene]malononitrile

Cat. No.: B3259353
CAS No.: 31774-36-4
M. Wt: 164.21 g/mol
InChI Key: GRPULZMNGWULPL-UHFFFAOYSA-N
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Description

[Bis(dimethylamino)methylene]malononitrile is an organic compound with the molecular formula C8H12N4. It is known for its unique structure, which includes two dimethylamino groups and two nitrile groups attached to a methylene bridge. This compound is used in various chemical reactions and has applications in scientific research, particularly in the synthesis of heterocyclic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [Bis(dimethylamino)methylene]malononitrile typically involves the reaction of malononitrile with dimethylformamide dimethyl acetal (DMF-DMA). The reaction is carried out in a solvent such as dry xylene, and the product is obtained after the removal of methanol by-products .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is often produced in bulk for use in various chemical industries .

Chemical Reactions Analysis

Types of Reactions

[Bis(dimethylamino)methylene]malononitrile undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include primary amines, cyanoguanidine, and sodium ethoxide as a catalyst. The reactions are typically carried out under basic conditions .

Major Products

The major products formed from reactions involving this compound are heterocyclic compounds such as cyanoiminopyrimidines and other nitrogen-containing heterocycles .

Mechanism of Action

The mechanism of action of [Bis(dimethylamino)methylene]malononitrile involves its ability to act as a nucleophile in various chemical reactions. The dimethylamino groups and nitrile groups in its structure make it highly reactive towards electrophiles, allowing it to participate in a wide range of chemical transformations .

Comparison with Similar Compounds

Similar Compounds

    Malononitrile: A simpler compound with two nitrile groups attached to a methylene bridge.

    Bis(methylthio)methylene malononitrile: Similar in structure but with methylthio groups instead of dimethylamino groups.

Uniqueness

[Bis(dimethylamino)methylene]malononitrile is unique due to the presence of dimethylamino groups, which enhance its reactivity and make it a versatile reagent in organic synthesis. Its ability to form stable intermediates and participate in a variety of reactions sets it apart from other similar compounds .

Properties

IUPAC Name

2-[bis(dimethylamino)methylidene]propanedinitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4/c1-11(2)8(12(3)4)7(5-9)6-10/h1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRPULZMNGWULPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=C(C#N)C#N)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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